N,N-Dipropylformamide
Overview
Description
N,N-Dipropylformamide is an organic compound with the molecular formula C7H15NO. It is a formamide derivative where the amide hydrogens of formamide are replaced by propyl groups. This compound is known for its use in various chemical and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
N,N-Dipropylformamide is primarily used in the synthesis of zeolitic imidazolate frameworks (ZIFs) . ZIFs are a type of metal-organic framework (MOF) that have wide applications in gas storage, separation, and catalysis .
Mode of Action
The compound acts as a solvent and plays a crucial role in the formation of ZIFs . It cooperates with other amines like n-butylamine to facilitate the synthesis of new ZIFs . The resulting ZIF, ATN-[Zn(Im)2], exhibits a zeolitic ATN topology, demonstrating the flexible behavior of the framework .
Biochemical Pathways
Its role in the synthesis of zifs suggests it may influence metal-organic framework formation pathways .
Pharmacokinetics
Its physical properties such as boiling point (100-101°c at 18mm pressure), density (0889 g/cm3 at 20°C), and refractive index (14395) have been documented .
Result of Action
The primary result of this compound’s action is the formation of ZIFs with unique topologies . These ZIFs have potential applications in various fields, including gas storage and catalysis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its boiling point changes with pressure . Additionally, the synthesis of ZIFs may require specific environmental conditions, such as the presence of other amines .
Biochemical Analysis
Biochemical Properties
N,N-Dipropylformamide plays a significant role in biochemical reactions, particularly as a solvent and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of zeolitic imidazolate frameworks (ZIFs), where it acts in cooperation with other amines to influence the formation and properties of these frameworks . The interactions of this compound with biomolecules are primarily through hydrogen bonding and van der Waals forces, which facilitate its role in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of ZIFs can impact cellular processes by altering the physical properties of the cellular environment . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their functions. For instance, in the synthesis of ZIFs, this compound acts as a template molecule, guiding the formation of the framework through specific binding interactions . These interactions can lead to changes in gene expression and enzyme activity, further influencing biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At higher doses, this compound can cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular metabolism . Threshold effects have been observed, where a specific dosage level must be reached to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, its role in the synthesis of ZIFs can affect the metabolic pathways involved in the formation and degradation of these frameworks . The interactions of this compound with metabolic enzymes can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its biochemical activity and effects on cellular processes . Understanding these mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, this compound may localize to the cytoplasm or nucleus, influencing cellular functions such as gene expression and enzyme activity . The precise localization of this compound is essential for understanding its role in cellular processes and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dipropylformamide can be synthesized by reacting n-propylamine with formic anhydride (formic acid chloride). The reaction typically involves the following steps:
Reactants: n-Propylamine and formic anhydride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted formamides or other derivatives.
Scientific Research Applications
N,N-Dipropylformamide has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical studies for its ability to interact with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of coatings, resins, dyes, and pigments
Comparison with Similar Compounds
N,N-Dimethylformamide: A formamide derivative with methyl groups instead of propyl groups.
N,N-Diethylformamide: A formamide derivative with ethyl groups.
N,N-Dibutylformamide: A formamide derivative with butyl groups.
Comparison: N,N-Dipropylformamide is unique due to its propyl groups, which confer different chemical and physical properties compared to its methyl, ethyl, and butyl counterparts. These differences can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other formamide derivatives may not be as effective .
Properties
IUPAC Name |
N,N-dipropylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTIKWYXFSNCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211929 | |
Record name | Formamide, N,N-di-n-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-00-4 | |
Record name | N,N-Dipropylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6282-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dipropylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N,N-di-n-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIPROPYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W148KAK90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Dipropylformamide contribute to the formation of ATN-[Zn(Im)2]?
A1: this compound plays a crucial role in the synthesis of ATN-[Zn(Im)2], a zeolitic imidazolate framework (ZIF) with a unique ATN topology. Research indicates that this compound acts synergistically with n-butylamine during the synthesis process. [] This cooperative effect facilitates the assembly of zinc ions (Zn2+) and imidazolate linkers into the desired ATN framework. [] While the exact mechanism of interaction requires further investigation, this finding highlights the potential of utilizing this compound in combination with other organic solvents or structure-directing agents to synthesize novel ZIF materials.
Q2: Are there other studies exploring the interactions of this compound with similar solvents?
A2: Yes, research has investigated the enthalpic interaction coefficients of formamides, including this compound, when dissolved in N,N-Dimethylformamide. [] While this study doesn't directly relate to ZIF synthesis, it provides insights into the thermodynamic behavior of this compound in a solvent mixture relevant to its use in chemical synthesis. Further research exploring interactions of this compound with other solvents, especially in the context of ZIF synthesis, would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.